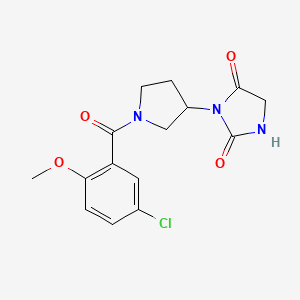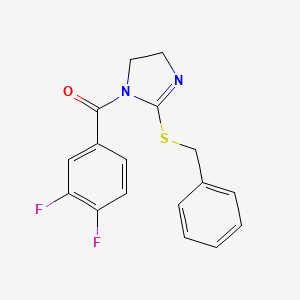![molecular formula C21H22N2O3 B2507143 1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione CAS No. 898438-22-7](/img/structure/B2507143.png)
1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione is a pyrazine derivative, which is a class of organic compounds containing a six-membered heterocyclic ring system with two nitrogen atoms at the 1 and 4 positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a direct synthesis route for substituted pyrazoles, which are closely related to pyrazines, has been described using a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized using a Sonogashira cross-coupling reaction, starting from 2,5-dibromo-3,6-dimethylpyrazine and ethynylarenes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be confirmed using techniques such as single crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . In the case of 2,5-di(aryleneethynyl)pyrazine derivatives, the pyrazine ring can be inclined to the planes of the attached phenyl rings, affecting the electronic properties of the molecule .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the substituents on the pyrazine ring. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity in electrophilic or nucleophilic reactions. The presence of functional groups such as ethoxy may also enable further chemical transformations, such as ether cleavage or oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . The electronic properties can be studied through quantum chemical calculations, including HOMO-LUMO gap analysis, which provides insight into the compound's optoelectronic properties . Additionally, the compound's antioxidant properties can be evaluated in vitro using methods like DPPH and hydroxyl radical scavenging assays .
Applications De Recherche Scientifique
Structural and Photophysical Properties
1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione, due to its pyrazine core, is part of a broader family of compounds that have been explored for their unique structural and photophysical properties. Research in this area often focuses on understanding the molecular architecture and the resultant optical behaviors of pyrazine derivatives. For instance, studies on similar compounds have revealed insights into their crystalline structures, showcasing how pyrazine rings can be synthesized and the implications of substituent variations on molecular configuration (Jager & Otterbein, 1980). Furthermore, investigations into push-pull chromophores based on pyrazine demonstrate the potential of such compounds in photophysical applications, where the introduction of electron-donating and electron-withdrawing groups can significantly influence their emission properties and intramolecular charge transfer dynamics (Hoffert et al., 2017).
Electronic and Optoelectronic Applications
The structural versatility of pyrazine derivatives lends them to applications in electronic and optoelectronic devices. For example, the synthesis of donor-acceptor polymeric materials utilizing pyrazine as an acceptor unit has been explored for its potential in electrochromic devices. These studies highlight the electronic properties of such polymers, including their band gaps and electrochromic behavior, which could be pivotal in developing new materials for NIR electrochromic applications (Zhao et al., 2014). Additionally, the exploration of 2,5-di(aryleneethynyl)pyrazine derivatives has shed light on their optoelectronic and charge transport characteristics, further emphasizing the potential of pyrazine-based compounds in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Zhao et al., 2004).
Synthesis and Chemical Reactivity
The chemical reactivity and synthetic pathways of pyrazine derivatives are also of significant interest in scientific research. Studies have detailed various synthetic routes, including one-pot syntheses and multi-component reactions, to create complex pyrazine-based structures. These methods not only expand the chemical toolbox for creating diverse pyrazine derivatives but also open up possibilities for designing compounds with tailored properties for specific applications (Heravi & Daraie, 2016).
Mécanisme D'action
Target of Action
The compound “1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-19-8-6-5-7-18(19)23-12-11-22(20(24)21(23)25)14-17-13-15(2)9-10-16(17)3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQVZKPYYDDZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)
![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

